molecular formula C21H14ClF3N2O B2704492 4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole CAS No. 1935723-13-9

4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole

Cat. No. B2704492
CAS RN: 1935723-13-9
M. Wt: 402.8
InChI Key: MAWUYEGWFUOMCB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. The presence of different functional groups would give characteristic peaks in these spectra .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For example, the imidazole ring is known to participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Intermolecular Interactions and Antifungal Activity

Research has shown that the substituents in the aryl ring of 4-aryl-2-methyl-1H-imidazoles significantly influence the acid-base properties of the 2-methylimidazole nucleus. This affects the strength of intermolecular N-H...N interactions, impacting both crystal structure and antifungal activity against species like C. neoformans (Macías et al., 2018).

NHE-1 Inhibitors and Cardioprotective Efficacy

Imidazoles have been synthesized and evaluated as NHE-1 inhibitors. Certain compounds in this group, particularly 2-(2,5-dichlorophenyl)imidazole, exhibited potent cardioprotective efficacy in vitro and in vivo, alongside significant NHE-1 inhibitory activities (Lee et al., 2009).

Antiinflammatory and Antibacterial Agents

Novel pyrazoline derivatives containing imidazole structures have been synthesized and evaluated for their antiinflammatory and antibacterial activities. Some of these compounds demonstrated high in vivo antiinflammatory activity and potent antibacterial effects (Ravula et al., 2016).

Antimicrobial Agents

A study on 2,4,5-triarylimidazole derivatives revealed moderate to potent antimicrobial activity against several bacterial species and the fungus Candida albicans. The molecular docking of these compounds indicated their potential as effective antimicrobial agents (Tomi et al., 2016).

Chemotherapy Against Tropical Diseases

Research into metal-based chemotherapy for tropical diseases has involved the synthesis of complexes using imidazole derivatives. These compounds, characterized by methods like NMR spectroscopy and X-ray crystallography, have potential therapeutic applications (Navarro et al., 2000).

Crystal Structure Analysis

The crystal structure of various imidazole derivatives has been extensively studied, providing insights into their molecular conformation and potential applications in fields like pharmaceutical chemistry (Saberi et al., 2009).

Antibacterial Potential Against MRSA

Some analogues of imidazole, particularly those with two aryl rings and certain substituents, have shown promise as novel antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).

Mechanism of Action

The mechanism of action would depend on the use of the compound. If it’s a drug, it would interact with biological targets in the body. If it’s a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other compounds .

Future Directions

The future directions for this compound could involve exploring its potential uses. This could involve testing its biological activity, studying its reactivity with other compounds, or investigating its physical properties .

properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c1-12-19(14-7-3-5-9-16(14)22)27-20(26-12)18-11-10-17(28-18)13-6-2-4-8-15(13)21(23,24)25/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWUYEGWFUOMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole

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